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molecular formula C13H18N2O3 B8357629 N-(2-Amino-3-Methoxybenzoyl)pyrrolidin-2-methanol

N-(2-Amino-3-Methoxybenzoyl)pyrrolidin-2-methanol

Cat. No. B8357629
M. Wt: 250.29 g/mol
InChI Key: ZSJJUWGPGDVHJC-UHFFFAOYSA-N
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Patent
US07049311B1

Procedure details

Hydrazine hydrate (4.37 g, 136.4 mmol) was added dropwise to a solution of 92 (6.37 g, 22.7 mmol) in gently refluxing methanol (100 mL) over Raney nickel (2.4 g, slurry). The resulting vigorous evolution of hydrogen gas subsided after approximately 10 minutes and the reaction was deemed to be complete by TLC after 2 h. The reaction mixture was filtered through celite and the solvent evaporated. Distilled water (100 mL) was added to the residue, and the aqueous mixture was extracted with EtOAc (3×100 mL) and washed with H2O (3×100 mL) and brine (3×100 mL) and dried over anhydrous MgSO4. Evaporation of the solvent afforded a brown glass (5.49 g, 21.8 mmol) as a single spot by TLC.
Quantity
4.37 g
Type
reactant
Reaction Step One
Name
92
Quantity
6.37 g
Type
reactant
Reaction Step One
Quantity
2.4 g
Type
catalyst
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
O.NN.[CH3:4][O:5][C:6]1[C:7]([N+:21]([O-])=O)=[C:8]([CH:18]=[CH:19][CH:20]=1)[C:9]([N:11]1[CH2:15][CH2:14][CH2:13][CH:12]1[CH2:16][OH:17])=[O:10].[H][H]>[Ni].CO>[NH2:21][C:7]1[C:6]([O:5][CH3:4])=[CH:20][CH:19]=[CH:18][C:8]=1[C:9]([N:11]1[CH2:15][CH2:14][CH2:13][CH:12]1[CH2:16][OH:17])=[O:10] |f:0.1|

Inputs

Step One
Name
Quantity
4.37 g
Type
reactant
Smiles
O.NN
Name
92
Quantity
6.37 g
Type
reactant
Smiles
COC=1C(=C(C(=O)N2C(CCC2)CO)C=CC1)[N+](=O)[O-]
Name
Quantity
2.4 g
Type
catalyst
Smiles
[Ni]
Name
Quantity
100 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The reaction mixture was filtered through celite
CUSTOM
Type
CUSTOM
Details
the solvent evaporated
ADDITION
Type
ADDITION
Details
Distilled water (100 mL) was added to the residue
EXTRACTION
Type
EXTRACTION
Details
the aqueous mixture was extracted with EtOAc (3×100 mL)
WASH
Type
WASH
Details
washed with H2O (3×100 mL) and brine (3×100 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous MgSO4
CUSTOM
Type
CUSTOM
Details
Evaporation of the solvent

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
NC1=C(C(=O)N2C(CCC2)CO)C=CC=C1OC
Measurements
Type Value Analysis
AMOUNT: AMOUNT 21.8 mmol
AMOUNT: MASS 5.49 g
YIELD: CALCULATEDPERCENTYIELD 96%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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